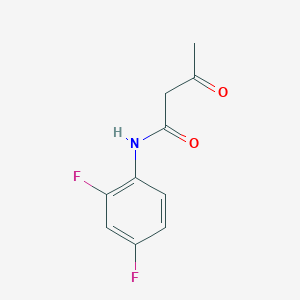

N-(2,4-difluorophenyl)-3-oxobutanamide

Vue d'ensemble

Description

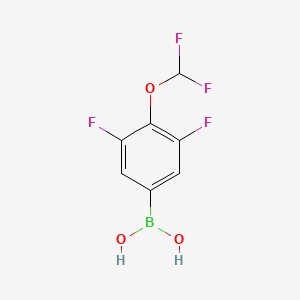

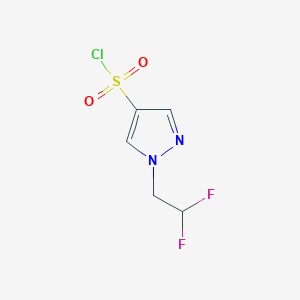

N-(2,4-difluorophenyl)-3-oxobutanamide, also known as DFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.18 g/mol.

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmaceuticals

Fluorinated molecules have garnered significant interest in medicinal chemistry. Fo24, synthesized from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, belongs to the class of tri-fluorinated benzamides. Its structure contrasts with more common difluorinated and tetra-fluorinated analogues . Researchers explore Fo24’s potential as a drug candidate, considering its unique fluorine substitution pattern.

Neurodegenerative Disease Research

N-(2,4-difluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, a derivative of Fo24, shows promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Investigating Fo24’s effects on neuronal pathways and protein aggregation could yield therapeutic insights.

Crystallography and Structural Studies

Fo24’s crystal structure was determined using single-crystal X-ray diffraction methods. Both aromatic rings are effectively coplanar, forming an intramolecular contact with an ortho-F atom. Primary hydrogen bonds involve amide–amide interactions, and weaker C-H⋯F/O interactions are also noted . Researchers continue to explore its crystal packing and intermolecular interactions.

Catalysis

In crystals of 2,4-difluorophenyl derivatives, the parallel arrangement of bicyclic moieties and phenyl rings favors the formation of regular chains . Fo24’s structure could inspire novel catalysts or ligands for chemical transformations.

Mécanisme D'action

Target of Action

N-(2,4-difluorophenyl)-3-oxobutanamide, also known as Efinaconazole, primarily targets the fungal enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

Efinaconazole acts as an inhibitor of lanosterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an accumulation of 14α-methyl sterols, which alters the cell membrane’s structure and function, thereby inhibiting fungal cell growth .

Biochemical Pathways

The inhibition of lanosterol 14α-demethylase disrupts the ergosterol biosynthesis pathway, leading to a deficiency of ergosterol within the fungal cell membrane . This deficiency affects the integrity, fluidity, and normal functioning of the fungal cell membrane, leading to cell death .

Pharmacokinetics

It is known that the compound is applied topically and has a half-life of approximately29.9 hours in healthy patients .

Result of Action

The inhibition of ergosterol synthesis by Efinaconazole leads to alterations in the fungal cell membrane, causing cellular stress and eventual cell death . This results in the effective treatment of fungal infections, such as onychomycosis .

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2/c1-6(14)4-10(15)13-9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAPKPKZXWZLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353224 | |

| Record name | N-(2,4-difluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-3-oxobutanamide | |

CAS RN |

218930-20-2 | |

| Record name | N-(2,4-difluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)

![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)

![{2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy}acetic acid](/img/structure/B3025427.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)